

An In-depth Technical Guide to the Physical and Chemical Properties of Carbendazim

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Compound of Interest

Compound Name: Carbendazim hydrochloride

Cat. No.: B1668343

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Carbendazim, a widely utilized broad-spectrum benzimidazole fungicide, serves as a critical agent in the management of a diverse range of fungal pathogens affecting various agricultural and horticultural crops.^{[1][2]} Its systemic properties allow it to be absorbed and translocated within the plant, providing both curative and protective action against diseases such as leaf spots, blights, and fruit rots.^{[2][3]} This technical guide provides a comprehensive overview of the core physical and chemical properties of Carbendazim, intended for researchers, scientists, and professionals in drug development.

Identity and Formulation

Carbendazim, chemically known as methyl benzimidazol-2-ylcarbamate, is the active metabolite of other benzimidazole fungicides, including benomyl and thiophanate-methyl.^{[1][4]} It is commercially available in various formulations, such as wettable powders (WP), suspension concentrates (SC), and water-dispersible granules (WG).^{[2][5][6]}

| Identifier | Value |
|---------------------|--|
| Common Name | Carbendazim[6] |
| IUPAC Name | Methyl benzimidazol-2-ylcarbamate[5][6] |
| CAS Registry Number | 10605-21-7[5][6] |
| Molecular Formula | C ₉ H ₉ N ₃ O ₂ [5][6] |
| Molecular Weight | 191.21 g/mol [5][7] |
| Synonyms | MBC, BCM, Bavistin, Derosal[4][6] |

Physicochemical Properties

The physical and chemical characteristics of Carbendazim are pivotal to its environmental fate, biological activity, and formulation development.

General Physical Properties

| Property | Value |
|----------------|---|
| Physical State | White to light grey crystalline solid or powder[1][5][6] |
| Odor | Odorless[1][5] |
| Melting Point | >295°C to 307°C (with decomposition)[1][5] |
| Vapor Pressure | < 1 x 10 ⁻⁷ Pa to 9.0 x 10 ⁻⁵ Pa at 20°C[1][5][6] |
| Density | Approximately 1.45 to 1.5 g/mL at 20°C[5] |

Solubility

Carbendazim exhibits low solubility in water, which is pH-dependent, and varying solubility in organic solvents.[1][5][8]

| Solvent | Solubility (at 24°C unless specified) |
|--------------------------------------|---------------------------------------|
| Water (pH 4) | 29 mg/L[5][8] |
| Water (pH 7) | 8 mg/L[1][5][8] |
| Water (pH 8) | 7 mg/L[5][8] |
| Ethanol | 300 mg/L[5][6][8] |
| Acetone | 300 mg/L[6][8] |
| Methylene Chloride (Dichloromethane) | 68 mg/L[5][6][8] |
| Ethyl Acetate | 135 mg/L[5][8] |
| Benzene | 36 mg/L[5][6][8] |
| Hexane | 0.5 mg/L[5][6][8] |
| Dimethylformamide (DMF) | 5000 mg/L (at 20°C)[6][9] |
| Chloroform | 100 mg/L (at 20°C)[6][9] |
| DMSO | ~25 mg/mL[10] |

Partition and Dissociation Constants

| Property | Value |
|---|-------------------------|
| Octanol-Water Partition Coefficient (log Kow) | ~1.5 (pH 5, 7, 9)[1][5] |
| Dissociation Constant (pKa) | 4.2 (weak base)[5][9] |

Stability

| Condition | Stability |
|-------------------|--|
| Hydrolysis | Stable at pH 5 and 7. At pH 9, the half-life is 22 days at 22°C.[5] |
| Photolysis | Susceptible to photolysis in daylight, breaking down into various products.[1] However, it is considered stable to simulated sunlight under sterile conditions at pH 5.[5] |
| Thermal Stability | Stable under normal storage conditions.[4] Decomposes at its melting point.[5][8] |

Experimental Protocols

The following sections outline generalized methodologies for determining the key physicochemical properties of Carbendazim.

Determination of Melting Point

The melting point of Carbendazim can be determined using the capillary method. A small, powdered sample of Carbendazim is packed into a capillary tube, which is then placed in a calibrated melting point apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it becomes completely liquid is recorded as the melting point. Given that Carbendazim decomposes, the temperature at which decomposition is observed should also be noted.

Determination of Solubility

The solubility of Carbendazim in water and various organic solvents can be determined using the shake-flask method. An excess amount of solid Carbendazim is added to a known volume of the solvent in a flask. The flask is then sealed and agitated in a constant temperature water bath until equilibrium is reached. After equilibration, the solution is filtered to remove any undissolved solid. The concentration of Carbendazim in the filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

Determination of Vapor Pressure

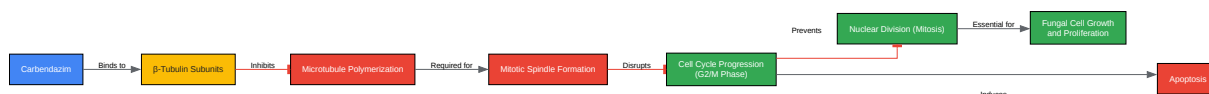
The Knudsen effusion method is a suitable technique for determining the low vapor pressure of Carbendazim.[11] A small sample of Carbendazim is placed in a Knudsen cell, which has a small orifice. The cell is placed in a vacuum chamber at a constant temperature. The rate of mass loss of the sample due to effusion through the orifice is measured over time. The vapor pressure can then be calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of Carbendazim.[11]

Determination of Octanol-Water Partition Coefficient (Kow)

The shake-flask method is a standard procedure for determining the Kow of a substance like Carbendazim.[12] A solution of Carbendazim is prepared in either n-octanol or water. This solution is then added to a flask containing the other solvent (water or n-octanol, respectively). The flask is shaken until partitioning equilibrium is achieved. The two phases are then separated, and the concentration of Carbendazim in both the aqueous and n-octanol phases is determined by HPLC. The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[13]

Mechanism of Action

The primary mode of action of Carbendazim involves the disruption of fungal cell division.[1][14] It binds to β -tubulin, a protein subunit of microtubules.[3][15] This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. The failure of spindle formation arrests the cell cycle at the G2/M phase, preventing nuclear division and ultimately leading to fungal cell death.[15]



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Caption: Mechanism of action of Carbendazim.

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